molecular formula C18H27NO3 B12806894 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate CAS No. 92956-70-2

1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate

Cat. No.: B12806894
CAS No.: 92956-70-2
M. Wt: 305.4 g/mol
InChI Key: BMRYDVWUGRWEAY-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound featuring a piperidine ring, a cyclopentyl group, and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets. For instance, it may inhibit the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft . This interaction can affect various signaling pathways and result in altered neuronal activity.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-piperidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its combination of a piperidine ring, a cyclopentyl group, and an alkyne functional group

Properties

CAS No.

92956-70-2

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate

InChI

InChI=1S/C18H27NO3/c1-14(2)8-11-18(21,15-6-4-5-7-15)17(20)22-16-9-12-19(3)13-10-16/h15-16,21H,1,4-7,9-10,12-13H2,2-3H3

InChI Key

BMRYDVWUGRWEAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O

Origin of Product

United States

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